molecular formula C13H9FO4S B6406480 2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% CAS No. 1262001-83-1

2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%

Cat. No. B6406480
CAS RN: 1262001-83-1
M. Wt: 280.27 g/mol
InChI Key: YBNXQSSTDABROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid (FMB) is a synthetic compound with potential applications in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 278.3 g/mol and a purity of 95%. FMB is soluble in methanol and is insoluble in water. It is a versatile compound used in a variety of scientific research applications, including biochemical and physiological studies, as well as drug development.

Scientific Research Applications

2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% has a variety of applications in scientific research, including biochemical and physiological studies. It has been used to study the metabolism of drugs and to investigate the effects of drugs on the body. 2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% has also been used to study the effects of environmental pollutants on the human body, as well as to study the effects of dietary changes on health. Additionally, 2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% has been used in the development of new drugs and in the synthesis of new compounds.

Mechanism of Action

2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% acts as an inhibitor of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. 2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% also acts as an agonist of G protein-coupled receptors, which are involved in the regulation of cell signaling pathways. Additionally, 2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% can act as an agonist of nuclear receptors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the metabolism of drugs, as well as to reduce inflammation. Additionally, 2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% has been shown to modulate the activity of various hormones, including cortisol, estrogen, and testosterone. 2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% has also been shown to reduce the risk of certain diseases, such as cancer and cardiovascular disease.

Advantages and Limitations for Lab Experiments

2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% has several advantages for use in laboratory experiments. It is a safe and effective compound that can be used in a variety of experiments. Additionally, 2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% is relatively inexpensive and easy to synthesize. However, 2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% has several limitations, including its limited solubility in water and its sensitivity to light and air.

Future Directions

There are a variety of potential future directions for 2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% research. For example, 2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% could be used to study the effects of environmental pollutants on the human body, as well as to investigate the effects of dietary changes on health. Additionally, 2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% could be used in the development of new drugs and in the synthesis of new compounds. Furthermore, 2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% could be used to study the effects of drugs on the body and to investigate the metabolism of drugs. Finally, 2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% could be used to study the effects of hormones on the body and to investigate the role of hormones in the regulation of gene expression.

Synthesis Methods

2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% can be synthesized through a variety of methods, including the Mitsunobu reaction, the Knoevenagel condensation, and the Claisen rearrangement. The Mitsunobu reaction is a two-step process that involves the reaction of an aldehyde or ketone with a phosphine and an organozinc compound. The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active hydrogen compound, such as an alcohol. The Claisen rearrangement is a reaction between an aldehyde or ketone and an active hydrogen compound, such as an alcohol.

properties

IUPAC Name

2-fluoro-5-(5-methoxycarbonylthiophen-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO4S/c1-18-13(17)11-5-8(6-19-11)7-2-3-10(14)9(4-7)12(15)16/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNXQSSTDABROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690991
Record name 2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262001-83-1
Record name 2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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